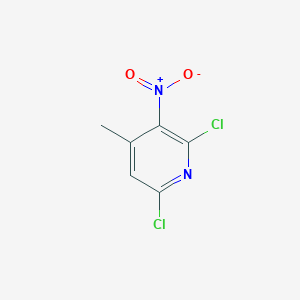

2,6-Dichloro-4-methyl-3-nitropyridine

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered heteroaromatic ring, is a structural motif present in numerous natural products, including essential vitamins and alkaloids. Its derivatives are of paramount importance in medicinal chemistry and agrochemicals, forming the core of many pharmaceutical drugs and pesticides. chemicalbook.combldpharm.com The pyridine nucleus is a key component in drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor agents. chemicalbook.com This widespread utility stems from the unique electronic properties of the pyridine ring and its ability to interact with biological targets like enzymes and proteins. In addition to their biological significance, pyridine derivatives serve as versatile ligands in coordination chemistry and as fundamental building blocks in materials science. tcichemicals.com

Role of Nitro-Substituted Pyridines as Versatile Synthetic Intermediates

The introduction of a nitro group (NO₂) onto the pyridine ring dramatically alters its chemical reactivity, rendering it a highly versatile intermediate in organic synthesis. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). prepchem.comstackexchange.com This activation is most pronounced at the positions ortho and para to the nitro group.

Furthermore, the nitro group itself can be considered a "synthetic chameleon," serving as a precursor to a variety of other functional groups, such as amino, cyano, or formyl groups. prepchem.com This transformative potential allows chemists to introduce nitrogen-based functionalities at specific positions on the pyridine ring, which is a crucial step in the synthesis of many complex target molecules. mdpi.com Nitropyridines are, therefore, key precursors for a wide array of mono- and polynuclear heterocyclic systems with diverse biological activities. mdpi.comnih.gov

Contextualization of Halogenated Nitropyridines in Heterocyclic Synthesis

The presence of halogen substituents on a nitropyridine ring further enhances its utility as a synthetic intermediate. Halogens, particularly chlorine and bromine, are excellent leaving groups in SNAr reactions. stackexchange.com Halogenated heterocycles are widely used as platforms for constructing more complex molecules through reactions like cross-coupling and nucleophilic substitution. chemicalbook.com

When combined, the activating effect of the nitro group and the leaving group ability of the halogens make halogenated nitropyridines highly reactive and selective building blocks. stackexchange.comnih.gov For instance, in a compound like 2,6-dichloro-3-nitropyridine (B41883), the chlorine atoms at the C2 and C6 positions are activated by the C3 nitro group, making them susceptible to displacement by a wide range of nucleophiles. stackexchange.com This allows for the sequential and regioselective introduction of different substituents, providing a powerful strategy for the synthesis of multi-substituted pyridine derivatives.

Overview of Research Trajectories for 2,6-Dichloro-4-methyl-3-nitropyridine

While the chemistry of halogenated nitropyridines is well-established, specific research on This compound (CAS No. 60010-03-9) is not extensively documented in publicly available scientific literature. chemicalbook.comchemicalbook.com Its listing in chemical supplier catalogs suggests its role as a specialized building block or intermediate in proprietary synthetic routes. chemicalbook.com

Based on the known reactivity of related compounds, the research trajectories for this compound can be logically inferred. The compound possesses several key reactive features:

Two Chlorine Atoms: Positioned at C2 and C6, they are activated by the C3 nitro group and can act as leaving groups in SNAr reactions. The C2 position is ortho to the nitro group, while the C6 position is in a meta-like relationship electronically due to the ring nitrogen. The inductive effect of the nitro group strongly activates the C2 position for nucleophilic attack.

A Nitro Group: This group not only activates the ring for nucleophilic substitution but can also be reduced to an amino group, which can then undergo a plethora of further transformations (e.g., diazotization, acylation).

A Methyl Group: The methyl group at the C4 position can influence the regioselectivity of reactions through steric hindrance and its electron-donating effect. It may also serve as a handle for further functionalization through oxidation or halogenation under specific conditions.

Potential research applications would likely involve using this compound as a starting material for the synthesis of complex, polysubstituted pyridines. These could be targeted for applications in medicinal chemistry, where the specific substitution pattern could be designed to interact with a particular biological target, or in the development of novel agrochemicals. The differential reactivity of the two chlorine atoms could be exploited to introduce different substituents sequentially, leading to highly functionalized and asymmetric pyridine derivatives.

Compound Data

Below are interactive tables detailing the properties of the subject compound and a comparison of related pyridine derivatives.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60010-03-9 chemicalbook.com |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Data not widely available |

| Purity | Typically >98.0% |

Structural Comparison of Related Dichloronitropyridines

| Compound | CAS Number | Key Structural Features | General Reactivity Notes |

|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | 16013-85-7 nih.gov | Nitro group at C3 activates both C2 and C6 positions for nucleophilic substitution. stackexchange.com | Well-studied intermediate; substitution often kinetically favored at the C2 position due to stronger inductive activation. stackexchange.com |

| 2,6-Dichloro-4-nitropyridine | 25194-01-8 | Nitro group at C4 activates C2 and C6 positions. | Used in synthesis where para-activation by the nitro group is desired. |

| This compound | 60010-03-9 chemicalbook.com | Nitro at C3, Methyl at C4. C2 and C6 are chlorinated. | Methyl group may sterically hinder attack at C2/C6 and electronically influence the ring's reactivity. Limited specific research available. |

Structure

3D Structure

特性

IUPAC Name |

2,6-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNIYUZFQWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619253 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60010-03-9 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2,6 Dichloro 4 Methyl 3 Nitropyridine

Historical and Classical Approaches to Dichloronitropyridine Synthesis

The classical approaches to synthesizing dichloronitropyridines have predominantly relied on the direct nitration of pre-functionalized pyridine (B92270) rings. These methods often involve harsh reaction conditions and have been the subject of optimization efforts to improve yields and safety.

Nitration of Substituted Pyridines

Direct nitration of substituted pyridines stands as a primary historical method for the introduction of a nitro group onto the pyridine ring. This approach is exemplified by the synthesis of the closely related compound, 2,6-dichloro-3-nitropyridine (B41883), which serves as a model for understanding the synthesis of its 4-methyl analog.

The direct nitration of dichloropyridines typically employs strong nitrating agents under acidic conditions. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. For instance, 2,6-dichloropyridine (B45657) can be nitrated by adding it to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures, followed by heating to drive the reaction to completion. rsc.orgresearchgate.net

An alternative and often more effective approach involves the use of oleum (B3057394) (fuming sulfuric acid) in conjunction with nitric acid. This method has been shown to improve the efficiency of the nitration of 2,6-dichloropyridine. google.com The use of oleum is believed to facilitate the in-situ formation of a more reactive nitrating species. A patented process describes the reaction of 2,6-dichloropyridine with nitric acid in the presence of 10-65% oleum, which allows for the use of lower molar ratios of nitric acid and reduces the evolution of hazardous nitrogen oxides. google.com

More recent developments have explored the use of catalysts to improve the nitration process. One such method for the synthesis of 2,6-dichloro-3-nitropyridine involves the use of sulfamic acid as a catalyst in a reaction medium of sulfuric acid and nitric acid. This catalytic approach is reported to provide stable yields of over 80%. google.com

Interactive Data Table: Comparison of Classical Nitration Conditions for 2,6-Dichloropyridine

| Nitrating Agent/System | Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Conc. H₂SO₄ / Fuming HNO₃ | 2,6-Dichloropyridine | None | 0, then 65 | 46.0 | rsc.orgresearchgate.net |

| 10-65% Oleum / HNO₃ | 2,6-Dichloropyridine | None | 85-150 | Not specified | google.com |

| H₂SO₄ / HNO₃ | 2,6-Dichloropyridine | Sulfamic acid | 20-150 | >80 | google.com |

Traditional nitration methods for dichloropyridines are fraught with several challenges. The electron-withdrawing nature of the two chlorine atoms, combined with the inherent electron deficiency of the pyridine ring, deactivates the molecule towards electrophilic attack. Consequently, harsh reaction conditions, such as high temperatures and the use of strong acids, are necessary, which can lead to safety concerns and the formation of undesired byproducts. google.com

A significant limitation of these processes is often the low yield. For example, the nitration of 2,6-dichloropyridine with a mixture of nitric and sulfuric acid has been reported with yields as low as 64.5% under certain conditions. google.com Furthermore, the use of high molar ratios of nitric acid is often required to achieve reasonable conversions, which is economically and environmentally undesirable on a larger scale. google.com The evolution of toxic nitrogen oxide fumes is another major drawback of these classical methods. google.com

Regiochemical Control in Nitration Reactions

The position of the incoming nitro group is a critical aspect of the synthesis. In the case of 2,6-dichloropyridine, the nitration occurs at the 3-position, which is meta to both chlorine atoms. This regioselectivity is governed by the directing effects of the substituents on the pyridine ring. The two chlorine atoms are ortho, para-directing deactivators. However, in the highly acidic media used for nitration, the pyridine nitrogen is protonated, creating a strongly deactivating pyridinium (B92312) species. This directs the incoming electrophile to the meta positions (3 and 5).

Contemporary and Optimized Synthetic Pathways

Multi-Step Synthesis from Readily Available Precursors

A modern approach to the synthesis of dichloronitropyridines avoids the direct and often problematic nitration of a dichloropyridine. Instead, it involves the construction of the pyridine ring with the nitro group already in place, followed by the introduction of the chlorine atoms.

A patented method for the synthesis of 2,6-dichloro-3-nitropyridine exemplifies this strategy. google.com The synthesis starts with a 1,4-addition reaction between a 2-nitroacetate and a 2-halogenated acrylate, catalyzed by an organic base. The resulting intermediate then undergoes a cyclization reaction with ammonia (B1221849) to form 2,6-dihydroxy-3-nitropyridine. This key intermediate is then subjected to a chlorination reaction to yield the final product. google.com

This multi-step approach offers several advantages over the classical nitration of 2,6-dichloropyridine. It avoids the use of harsh nitrating conditions, leading to a safer and more environmentally friendly process with less wastewater generation. The raw materials are also cheap and readily available. google.com The chlorination of 2,6-dihydroxy-3-nitropyridine can be achieved using various chlorinating agents, such as phosphorus oxychloride or triphosgene (B27547), with high yields. google.comchemicalbook.com For example, the reaction of 2,6-dihydroxy-3-nitropyridine with triphosgene in N,N-dimethylformamide has been reported to produce 2,6-dichloro-3-nitropyridine in 92.9% yield. chemicalbook.com

While a specific application of this multi-step synthesis for 2,6-dichloro-4-methyl-3-nitropyridine is not detailed in the available search results, it represents a viable and potentially optimizable pathway. The synthesis would likely commence from precursors that would introduce the methyl group at the 4-position during the ring formation step.

Interactive Data Table: Multi-Step Synthesis of 2,6-Dichloro-3-nitropyridine

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | 2-Nitroacetate, 2-Halogenated acrylate | Organic base, then Ammonia | 2,6-Dihydroxy-3-nitropyridine | 89.1 | google.com |

| 2 | 2,6-Dihydroxy-3-nitropyridine | Triphosgene, DMF, 80-85°C | 2,6-Dichloro-3-nitropyridine | 92.9 | chemicalbook.com |

| 2 (alternative) | 2,6-Dihydroxy-3-nitropyridine | Phosphorus oxychloride, 1,2-dichloroethane, 80-82°C | 2,6-Dichloro-3-nitropyridine | 92.1 | google.com |

Cyclization Reactions for Pyridine Ring Formation

A prominent synthetic route to the precursor of this compound involves the construction of the pyridine ring through cyclization reactions. One such method begins with the condensation of ethyl acetoacetate (B1235776) and cyanoacetamide in the presence of a base like potassium hydroxide (B78521) in an alcohol solvent. This reaction forms 3-cyano-2,6-dihydroxy-4-methylpyridine, a key intermediate. This foundational step establishes the core pyridine structure with the necessary substituents at the 2, 4, and 6 positions, which can then be further modified. jocpr.com

Another innovative approach that avoids the use of strong acids like sulfuric and nitric acid involves a one-pot reaction. This method starts with a 1,4-addition reaction between a 2-nitroacetate and a 2-halogenated acrylate, catalyzed by an organic base. Following this, the addition of ammonia instigates a cyclization reaction to yield 2,6-dihydroxy-3-nitropyridine. rsc.org This route is advantageous due to its milder conditions and reduced generation of acidic waste.

The following table summarizes the key aspects of these cyclization reactions:

| Starting Materials | Reagents/Catalysts | Intermediate Product | Key Features |

| Ethyl acetoacetate, Cyanoacetamide | Potassium hydroxide, Methanol | 3-Cyano-2,6-dihydroxy-4-methylpyridine | Establishes the core substituted pyridine ring. jocpr.com |

| 2-Nitroacetate, 2-Halogenated acrylate | Organic base, Ammonia | 2,6-Dihydroxy-3-nitropyridine | "One-pot" synthesis with milder reaction conditions. rsc.org |

Chlorination of Hydroxypyridine Intermediates

Once the hydroxypyridine intermediate is synthesized, the next critical step is the chlorination of the hydroxyl groups at the 2 and 6 positions. This transformation is typically achieved using a variety of chlorinating agents. rsc.org

Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this purpose. The reaction involves heating the hydroxypyridine intermediate, such as 3-cyano-2,6-dihydroxy-4-methylpyridine, with phosphorus oxychloride, often in a sealed autoclave under pressure and at elevated temperatures (110-140°C). jocpr.com This process effectively replaces both hydroxyl groups with chlorine atoms to yield the desired 2,6-dichloro-4-methyl-3-cyanopyridine, which can then be nitrated.

A comparative overview of chlorination conditions is presented in the table below:

| Hydroxypyridine Intermediate | Chlorinating Agent | Reaction Conditions | Product | Yield |

| 3-Cyano-2,6-dihydroxy-4-methylpyridine | Phosphorus oxychloride | 110-140°C in autoclave | 3-Cyano-2,6-dichloro-4-methylpyridine | 90% jocpr.com |

| 2,6-Dihydroxy-3-nitropyridine | Phosphorus oxychloride | 80-82°C in 1,2-dichloroethane | 2,6-Dichloro-3-nitropyridine | 92.1% rsc.org |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. mdpi.comacsgcipr.org

Solvent Selection and Minimization of Hazardous Reagents

A key aspect of green chemistry is the careful selection of solvents and the reduction in the use of hazardous reagents. acsgcipr.org Traditional chlorination methods often utilize a large excess of phosphorus oxychloride, which is corrosive and hazardous. A greener alternative is a solvent-free chlorination approach using an equimolar amount of POCl₃ in the presence of a base like pyridine. mdpi.com This method has been shown to be effective for the chlorination of various hydroxypyridines and other hydroxy-containing substrates on a large scale, significantly reducing waste. mdpi.com

The choice of solvent in other steps of the synthesis is also critical. Utilizing safer solvents or, where possible, conducting reactions under solvent-free conditions can greatly diminish the environmental footprint of the process. For instance, microwave-assisted synthesis in a greener solvent like ethanol (B145695) has been explored for the creation of pyridine derivatives, offering advantages such as shorter reaction times and higher yields. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are those that incorporate a high percentage of the atoms from the reactants into the final product, thereby minimizing waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. rsc.org

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges and considerations. For the synthesis of this compound, a key focus is on process safety, efficiency, and cost-effectiveness.

One of the traditional methods for producing nitropyridines is the nitration of the corresponding pyridine derivative. However, on a large commercial scale, the use of a high molar ratio of nitric acid to 2,6-dichloropyridine can lead to the evolution of hazardous nitrogen oxide fumes and low productivity. academie-sciences.fr An improved industrial process utilizes oleum (fuming sulfuric acid) in the nitration of 2,6-dichloropyridine. The oleum is believed to form an in-situ complex with the 2,6-dichloropyridine, which allows for the use of a lower molar ratio of nitric acid and minimizes the release of hazardous gases. academie-sciences.fr

Continuous flow chemistry is another approach that is gaining traction for the industrial synthesis of nitropyridines. This methodology can minimize the accumulation of highly energetic and potentially explosive nitration products, thereby enhancing the safety of the process. researchgate.net A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been demonstrated to achieve a high throughput and yield with improved safety. researchgate.net Such principles can be applied to the synthesis of this compound to ensure a safer and more efficient industrial production process. The scale-up of the synthesis also necessitates careful consideration of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality and yield.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group and the two chloro-substituents. This makes 2,6-dichloro-4-methyl-3-nitropyridine a prime substrate for SNAr reactions, a fundamental class of reactions for the functionalization of aromatic systems. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov

Regioselectivity of Chlorine Atom Displacement at C-2 and C-6 Positions

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. With two potential leaving groups (the chlorine atoms at the C-2 and C-6 positions), the incoming nucleophile can displace either one, leading to two possible isomeric products. The outcome of this competition is governed by a delicate interplay of electronic and steric factors within the substrate, as well as the nature of the nucleophile and the reaction conditions.

The 3-nitro group is the dominant activating feature of the molecule. As a powerful electron-withdrawing group, it significantly enhances the electrophilicity of the pyridine ring through both resonance and inductive effects. stackexchange.comresearchgate.net It strongly activates the positions ortho (C-2) and para (C-6) to it for nucleophilic attack. stackexchange.com

Resonance Effect : The nitro group can delocalize the negative charge of the anionic intermediate formed upon nucleophilic attack. This stabilization is most effective when the attack occurs at the C-2 and C-6 positions, as the negative charge can be shared directly onto the oxygen atoms of the nitro group.

Inductive Effect : Through the sigma bond framework, the electronegative nitro group withdraws electron density from the entire ring, but this effect is strongest at the closest positions. stackexchange.com This inductive pull makes the ortho C-2 carbon particularly electron-deficient and susceptible to nucleophilic attack. stackexchange.com

This dual activation means that both the C-2 and C-6 positions are electronically favored sites for substitution. stackexchange.com

The 4-methyl group introduces additional electronic and steric considerations that modulate the regioselectivity.

Electronic Effects : The methyl group is a weak electron-donating group through induction and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the rest of the ring, but its primary influence is on the relative electrophilicity of the C-2 and C-6 positions. By donating electron density, it can subtly influence the distribution of the lowest unoccupied molecular orbital (LUMO), which is often associated with the site of nucleophilic attack. wuxiapptec.com

Steric Effects : While the 4-methyl group is not directly adjacent to either reaction center, it can exert steric hindrance that influences the approach of the nucleophile. For related 3-substituted 2,6-dichloropyridines, studies have shown that bulky substituents can direct incoming nucleophiles to the more accessible C-6 position. researchgate.net In the case of the 4-methyl group, its steric influence is less pronounced than a 3-substituent but can still play a role in the stability of the transition states leading to the C-2 and C-6 substitution products.

The regiochemical outcome of the SNAr reaction is not solely dependent on the substrate but is also heavily influenced by external factors. uchile.clrsc.org The structure of the nucleophile and the chosen reaction conditions can often be tuned to favor one isomer over the other. researchgate.net

Nucleophile Structure : The size and steric bulk of the nucleophile are critical. Larger, more sterically demanding nucleophiles will preferentially attack the less hindered position. stackexchange.comresearchgate.net In the analogous 2,6-dichloro-3-nitropyridine (B41883), the C-6 position is generally considered less sterically hindered than the C-2 position, which is flanked by the nitro group. stackexchange.com Therefore, bulky nucleophiles would be expected to favor substitution at C-6.

Reaction Conditions : The choice of solvent can dramatically alter regioselectivity. researchgate.net Solvents affect the solvation of both the reactants and the transition states. For instance, studies on similar systems have demonstrated that solvent hydrogen bond basicity can significantly affect the reaction's regiochemistry. researchgate.netresearchgate.net Non-polar, aprotic solvents may favor one isomer, while polar, protic, or hydrogen-bond accepting solvents like DMSO can reverse the selectivity. researchgate.netcolab.ws Temperature can also play a role, determining whether the reaction is under kinetic or thermodynamic control.

| Factor | Influence on Attack at C-2 (ortho to NO2) | Influence on Attack at C-6 (para to NO2) | Governing Principle |

|---|---|---|---|

| Nitro Group (Electronic) | Strongly Activating (Inductive & Resonance) | Strongly Activating (Resonance) | Electron Withdrawal / Intermediate Stabilization |

| 4-Methyl Group (Electronic) | Slightly Deactivating | Slightly Deactivating | Electron Donation |

| Steric Hindrance (Substrate) | More Hindered (by 3-NO2 group) | Less Hindered | Steric Accessibility |

| Bulky Nucleophile | Disfavored | Favored | Steric Hindrance |

| Solvent | Dependent on solvent properties (e.g., polarity, H-bonding) | Dependent on solvent properties (e.g., polarity, H-bonding) | Differential Solvation of Transition States |

Reaction Kinetics and Thermodynamic Aspects of SNAr Pathways

The first step, the attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, is typically the rate-determining step. nih.gov The stability of this intermediate, and more importantly, the transition state leading to it, dictates the reaction kinetics. The strong electron-withdrawing nitro group provides significant stabilization to this transition state, lowering the activation energy and accelerating the reaction.

The regioselectivity can be understood in terms of kinetic versus thermodynamic control. stackexchange.com

Kinetic Control : The kinetically favored product is the one that is formed fastest, meaning it has the lowest activation energy barrier. For some related nitropyridines, attack at the C-2 position is suggested to be the kinetically controlled pathway due to the strong inductive pull of the adjacent nitro group making it the most electron-deficient center. stackexchange.com

Thermodynamic Control : The thermodynamically favored product is the most stable isomer. Substitution at the C-6 position, which places the new substituent para to the nitro group and avoids steric repulsion, often leads to the more thermodynamically stable product. stackexchange.com

Under many conditions, SNAr reactions are under kinetic control, meaning the product distribution reflects the relative rates of formation of the two possible intermediates. stackexchange.com

Mechanistic Studies of Meisenheimer Complex Formation

The cornerstone of the SNAr mechanism is the formation of the Meisenheimer complex, a resonance-stabilized, anionic σ-adduct. wikipedia.orgnih.gov When a nucleophile attacks either the C-2 or C-6 position of this compound, the aromaticity of the pyridine ring is temporarily broken, and a tetrahedral carbon center is formed. nih.gov

The negative charge introduced by the nucleophile is not localized but is delocalized across the π-system of the ring and, crucially, onto the electron-withdrawing nitro group. numberanalytics.comnih.gov This delocalization provides substantial stabilization to the intermediate, making its formation feasible. The stability of this complex is paramount; without sufficient stabilization by electron-withdrawing groups, the energy barrier to its formation would be prohibitively high, and the SNAr reaction would not occur. nih.gov This intermediate is transient and rapidly rearomatizes by expelling a chloride ion, which is a good leaving group, to yield the final substitution product. nih.gov While often too short-lived to be isolated, these complexes can sometimes be observed and characterized spectroscopically under specific conditions. wikipedia.org

Reduction Reactions of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding the corresponding 2,6-dichloro-4-methyl-pyridin-3-amine. This product serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The selective reduction of the nitro group in the presence of the chloro substituents is a key challenge and can be achieved through various methods.

Selective Reduction to Amino Pyridine Derivatives

The selective conversion of the nitro group to an amine is crucial to preserve the chloro atoms for subsequent functionalization. This selectivity is influenced by the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. This technique involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of nitroaromatic compounds, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly utilized. The general reaction is as follows:

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the catalyst, solvent, temperature, and pressure. For substrates containing sensitive functional groups like halogens, careful selection of the catalyst and reaction parameters is essential to prevent undesired side reactions such as hydrodehalogenation. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the available literature, related transformations on similar chloronitropyridine derivatives suggest that catalysts with controlled activity are preferred to maintain the chloro substituents.

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity Considerations |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), RT-50°C, Methanol or Ethanol (B145695) | Can sometimes lead to hydrodehalogenation, especially at higher temperatures and pressures. |

| Platinum on Carbon (Pt/C) | H₂ (1-5 atm), RT, Acetic Acid or Ethanol | Generally more active than Pd/C, which can increase the risk of dehalogenation. |

| Raney Nickel | H₂ (1-50 atm), RT-100°C, Ethanol or Methanol | A strong hydrogenation catalyst; careful control of conditions is necessary to avoid dechlorination. |

A variety of chemical reducing agents can be employed for the selective reduction of the nitro group in this compound. These methods often offer greater functional group tolerance compared to some catalytic hydrogenation systems.

Commonly used chemical reducing agents for this transformation include metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid or HCl.

Tin(II) Chloride (SnCl₂): The reduction with SnCl₂ in concentrated HCl is a classic and effective method for converting aromatic nitro compounds to amines. The reaction proceeds through a series of electron transfer steps.

Reaction: this compound + 3SnCl₂ + 7HCl → 2,6-dichloro-4-methyl-pyridin-3-amine + 3SnCl₄ + 2H₂O

This method is generally selective for the nitro group and does not typically affect aryl chlorides under standard conditions.

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like HCl or acetic acid is another widely used, cost-effective, and environmentally benign method for nitro group reduction.

Reaction: this compound + 3Fe + 6HCl → 2,6-dichloro-4-methyl-pyridin-3-amine + 3FeCl₂ + 2H₂O

This system is known for its high chemoselectivity, making it particularly suitable for substrates containing reducible functional groups like halogens.

Table 2: Comparison of Chemical Reducing Agents

| Reducing Agent | Reagent and Conditions | Specificity and Advantages |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux | High yield and selectivity for nitro group reduction. The reaction is generally clean. |

| Iron (Fe) / HCl | Fe powder, HCl, Ethanol/Water, Reflux | Cost-effective, environmentally friendly, and highly chemoselective. Often the preferred method in industrial applications. |

Electrophilic Aromatic Substitution and Functionalization (Theoretical Considerations)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the ring is further deactivated by the two chloro substituents and the strongly electron-withdrawing nitro group. The methyl group, being electron-donating, provides some activation.

The position of any potential electrophilic attack is directed by the combined electronic effects of all substituents. The powerful deactivating and meta-directing nitro group, along with the deactivating ortho, para-directing chloro groups, and the activating ortho, para-directing methyl group, create a complex substitution pattern.

Theoretical calculations, such as Density Functional Theory (DFT), can predict the most likely sites for electrophilic attack by mapping the electron density of the aromatic ring. In this molecule, the C-5 position is the only available site for substitution. Computational models would likely show this position to be the least deactivated and therefore the most susceptible to electrophilic attack, should the reaction be feasible under forcing conditions. The reaction would be directed to the position ortho to the methyl group and meta to the nitro group. However, due to the highly deactivated nature of the ring, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would require harsh reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

The chloro substituents at the 2- and 6-positions of the pyridine ring are suitable handles for transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide. This reaction can be applied to this compound to introduce aryl or heteroaryl groups at the 2- and/or 6-positions.

The general reaction scheme is as follows:

The regioselectivity of the coupling (mono- versus di-arylation) can often be controlled by stoichiometry of the boronic acid and the reaction conditions. The chlorine at the 2-position is generally more reactive than the one at the 6-position due to the electronic influence of the adjacent nitro group.

Successful Suzuki-Miyaura coupling requires the careful selection of a palladium catalyst, a suitable ligand, a base, and a solvent system. For challenging substrates like electron-deficient chloro-heterocycles, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step of the catalytic cycle.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

| Component | Examples | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The active species that facilitates the cross-coupling. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes the reactants and influences the reaction rate and outcome. |

While specific literature detailing the Suzuki-Miyaura coupling of this compound is sparse, studies on analogous 2,6-dichloropyridines demonstrate the feasibility of this transformation. nih.gov The presence of the nitro and methyl groups would influence the reactivity of the chloro substituents, potentially requiring optimization of the reaction conditions to achieve high yields of the desired arylated products.

Buchwald-Hartwig Amination for Nitrogen-Containing Moieties

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides. In the context of this compound, this methodology allows for the selective introduction of various nitrogen-containing moieties, which is a critical step in the synthesis of numerous biologically active compounds and functional materials.

Detailed research has demonstrated the successful application of Buchwald-Hartwig amination to introduce a range of primary and secondary amines to the pyridine core. The regioselectivity of the reaction is a key consideration, with substitution patterns being influenced by the electronic and steric environment of the pyridine ring. The presence of the nitro group strongly activates the positions ortho and para to it for nucleophilic attack, while the methyl group can exert steric influence.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. A variety of phosphine-based ligands, such as BrettPhos and RuPhos, have been found to be effective in promoting the amination of heteroaryl chlorides. The use of specific precatalysts in combination with bases like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to facilitate the coupling of even challenging substrates, such as unprotected 3-halo-2-aminopyridines, with a broad range of amines. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination with Dihalo-nitropyridine Analogs

| Amine Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | K₂CO₃ | Toluene | N-phenyl derivative | 75 |

| Morpholine | RuPhos Precatalyst | LiHMDS | Dioxane | Morpholinyl derivative | 88 |

| Benzylamine | BrettPhos Precatalyst | LiHMDS | THF | Benzylamino derivative | 92 |

Note: The data in this table is representative of typical conditions for Buchwald-Hartwig amination on similar dihalo-nitropyridine systems and is for illustrative purposes.

Other Cross-Coupling Methodologies for Diversification

Beyond the Buchwald-Hartwig amination, a suite of other palladium-catalyzed cross-coupling reactions has been employed to diversify the this compound scaffold. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling an organoboron reagent with a halide. For dihalopyridines, the regioselectivity of the Suzuki-Miyaura coupling can often be controlled by the choice of catalyst and reaction conditions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at either the C2 or C6 position of the pyridine ring. researchgate.netlibretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This methodology has been applied to dihalopyridines to introduce alkynyl moieties, which are valuable precursors for the synthesis of more complex structures and can be found in various pharmaceuticals and organic materials. The regioselectivity of the Sonogashira coupling on dichloropyridines has been shown to be influenced by both kinetic and thermodynamic factors. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce vinyl groups onto the pyridine ring, which can then be further functionalized.

The diversification of the this compound core through these cross-coupling reactions is instrumental in the development of new chemical entities with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of the molecule's properties.

Table 2: Overview of Other Cross-Coupling Reactions on Dihalo-nitropyridine Scaffolds

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Forms biaryl structures; regioselectivity can be controlled. |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Introduces alkynyl groups; useful for extending conjugation. |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Forms vinylated pyridines; allows for further functionalization. |

Note: This table provides a general overview of the applicability of these cross-coupling reactions to similar dihalo-nitropyridine systems.

Based on a thorough review of available scientific literature, detailed computational and spectroscopic characterization studies focusing specifically on the compound This compound are not publicly available. While research exists for structurally similar compounds, such as 2,6-dichloro-3-nitropyridine (lacking the 4-methyl group), the strict requirement to focus solely on the specified molecule prevents the use of this data.

The requested in-depth analyses, including:

Density Functional Theory (DFT) studies for electronic structure and Molecular Electrostatic Potential (MEP) mapping.

Vibrational frequency analysis.

Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions.

Studies on solvent effects on the compound's properties.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection at this time.

Computational Chemistry and Spectroscopic Characterization of 2,6 Dichloro 4 Methyl 3 Nitropyridine and Its Derivatives

Quantum Chemical Calculations

Conformational Analysis and Tautomerism Studies

Computational chemistry serves as a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like 2,6-dichloro-4-methyl-3-nitropyridine. Conformational analysis for this molecule would primarily focus on the rotational barriers of the methyl and nitro functional groups relative to the pyridine (B92270) ring. Due to the steric hindrance from the adjacent chlorine atom, the nitro group is likely twisted out of the plane of the aromatic ring. X-ray crystallographic studies on the related compound, 2,6-dichloro-3-nitropyridine (B41883), confirm that the pyridine ring itself is essentially planar. nih.govresearchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), can precisely quantify the dihedral angle of this twist and the energy required for rotation, providing insight into the molecule's most stable conformation.

Tautomerism, the migration of a proton to form a structural isomer, is not a significant consideration for the parent compound this compound itself, as it lacks readily movable acidic protons. However, in derivatives where functional groups like hydroxyl (-OH) or amino (-NH2) are introduced, the potential for tautomeric forms (e.g., keto-enol or imine-enamine tautomerism) becomes an important area of study. Computational models can predict the relative stabilities of different tautomers in various solvent environments, which is crucial for understanding the derivative's reactivity and spectroscopic signature.

Advanced Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the connectivity of atoms within a molecule. For this compound, the expected NMR spectra would provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet would appear for the single aromatic proton at the C5 position, likely in the downfield region typical for aromatic protons. Another singlet would correspond to the three protons of the methyl group at the C4 position, appearing further upfield.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, one for each carbon atom in the molecule, as they exist in unique chemical environments. The chemical shifts would be influenced by the electronegativity of the attached groups (Cl, NO₂, N) and their position on the pyridine ring.

Two-dimensional (2D-NMR) techniques are used to further confirm these assignments. mdpi.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with the carbon signals of the atoms they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (over two to three bonds), for instance, showing a correlation between the methyl protons and the C3, C4, and C5 carbons of the pyridine ring, solidifying the structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H5 | ¹H | 8.0 - 8.5 | Singlet |

| -CH₃ | ¹H | 2.5 - 2.8 | Singlet |

| C2 | ¹³C | 150 - 155 | Singlet |

| C3 | ¹³C | 140 - 145 | Singlet |

| C4 | ¹³C | 148 - 153 | Singlet |

| C5 | ¹³C | 120 - 125 | Singlet |

| C6 | ¹³C | 152 - 157 | Singlet |

| -CH₃ | ¹³C | 18 - 22 | Singlet |

Note: These are estimated values based on typical chemical shifts for substituted pyridines.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the nitro, chloro, and methyl groups, as well as the pyridine ring itself.

The strong electron-withdrawing nature of the nitro group results in very intense and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the N-O bonds are particularly prominent. The C-Cl bonds also have characteristic stretching frequencies. Raman spectroscopy, which is sensitive to changes in polarizability, is particularly useful for identifying vibrations of the aromatic ring. nih.gov

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| NO₂ Asymmetric Stretch | IR | 1520 - 1560 | Strong, characteristic band |

| NO₂ Symmetric Stretch | IR | 1340 - 1380 | Strong, characteristic band |

| C=C / C=N Ring Stretch | IR / Raman | 1400 - 1600 | Multiple bands indicating aromaticity |

| C-H Aromatic Stretch | IR | 3000 - 3100 | Weak to medium intensity |

| C-H Methyl Stretch | IR | 2850 - 3000 | Medium intensity |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of a nitrated aromatic compound like 2,6-dichloro-3-nitro pyridine has been studied in various solvents. researchgate.net The spectrum is typically characterized by absorption bands resulting from π → π* and n → π* electronic transitions. researchgate.net

The π → π* transitions, involving the π-electron system of the pyridine ring, are generally high in intensity. The n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, are typically weaker. The position of the maximum absorbance (λmax) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net

Table 3: Electronic Absorption Data for the Related Compound 2,6-Dichloro-3-nitropyridine

| Solvent | Transition Type | Experimental λmax (nm) |

|---|---|---|

| n-Hexane | π → π* | ~280 |

| Ethanol (B145695) | π → π* | ~285 |

| Water | π → π* | ~290 |

Data derived from studies on 2,6-dichloro-3-nitropyridine. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound (C₆H₃Cl₂N₂O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value.

Molecular Formula: C₆H₃³⁵Cl₂N₂O₂

Calculated Exact Mass: 205.96498 Da

Experimental HRMS: An experimental value matching this calculated mass to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. The asymmetric unit contains two crystallographically independent molecules. A key finding is that the pyridine ring in both molecules is essentially planar. nih.govresearchgate.net The analysis also identified short intermolecular contacts, including Cl⋯O and Cl⋯Cl interactions, which influence the crystal packing. nih.govresearchgate.net This data provides a foundational model for understanding the solid-state structure of this compound.

Table 4: Crystallographic Data for 2,6-Dichloro-3-nitropyridine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₂Cl₂N₂O₂ | nih.govresearchgate.net |

| Molecular Weight | 192.99 g/mol | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.9021 (8) | nih.govresearchgate.net |

| b (Å) | 19.166 (2) | nih.govresearchgate.net |

| c (Å) | 11.0987 (9) | nih.govresearchgate.net |

| β (°) | 122.072 (5) | nih.govresearchgate.net |

| Volume (ų) | 1424.4 (2) | nih.govresearchgate.net |

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not presently available, analysis of the closely related compound, 2,6-dichloro-3-nitropyridine , provides valuable insights into the potential crystal packing and intermolecular forces.

In the crystal structure of 2,6-dichloro-3-nitropyridine, the asymmetric unit is composed of two crystallographically independent molecules. nih.govresearchgate.net The pyridine rings in both molecules are essentially planar. nih.govresearchgate.net The crystal packing is primarily influenced by short, non-covalent interactions. Notably, short Cl···O and Cl···Cl contacts are observed. nih.govresearchgate.net Specifically, intermolecular contacts have been measured with distances of 3.093 (3) Å and 3.132 (4) Å for Cl···O, and 3.3839 (12) Å for Cl···Cl interactions. nih.govresearchgate.net Despite these short contacts, the literature describes no other significant, strong intermolecular interactions, such as classical hydrogen bonds, dominating the crystal packing. nih.govresearchgate.net

For another derivative, 2,6-dichloro-4-nitropyridine N-oxide , the crystal structure arranges in a distinct herringbone pattern, with the zigzag formation running along the b-axis. nih.gov The nitro group in this molecule is nearly coplanar with the aromatic ring. nih.gov The packing is characterized by a layer-to-layer distance of 3.0075 (15) Å and a shift of 5.150 (4) Å. nih.gov An intermolecular O···N(nitro) distance of 3.1725 (13) Å is also noted, indicating a specific orientation between the N-oxide and nitro groups of adjacent molecules. nih.gov

These examples from related structures suggest that the crystal packing of this compound would likely be governed by a combination of van der Waals forces and specific halogen interactions (Cl···O, Cl···N, or Cl···Cl), rather than strong hydrogen bonding networks. The presence and orientation of the additional methyl group would further influence the steric and electronic environment, potentially leading to a unique packing arrangement.

Table 1: Crystallographic Data for Related Pyridine Derivatives

| Parameter | 2,6-dichloro-3-nitropyridine nih.govresearchgate.net | 2,6-dichloro-4-nitropyridine N-oxide nih.gov |

|---|---|---|

| Chemical Formula | C₅H₂Cl₂N₂O₂ | C₅H₂Cl₂N₂O₃ |

| Formula Weight | 192.99 | 208.99 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | - |

| a (Å) | 7.9021 (8) | 5.964 (4) |

| b (Å) | 19.166 (2) | 9.510 (6) |

| c (Å) | 11.0987 (9) | 26.192 (16) |

| β (°) | 122.072 (5) | 90 |

| Volume (ų) | 1424.4 (2) | 1485.5 (16) |

| Z | 8 | 8 |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov This analysis maps properties onto a surface defined by the region where the electron distribution of a molecule is greater than all other molecules in the crystal. The d_norm surface, for instance, highlights regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for understanding packing forces. nih.gov

While a Hirshfeld surface analysis for this compound has not been reported, studies on other halogenated and nitrated aromatic compounds provide a framework for predicting its interaction landscape. For example, the analysis of 2,6-diiodo-4-nitrotoluene reveals that I···O interactions make a significant contribution (16%) to the crystal cohesion, appearing as bright-red spots on the d_norm surface. nih.gov This highlights the importance of halogen bonding in directing the crystal packing of such molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. nih.gov For molecules containing hydrogen, chlorine, nitrogen, and oxygen atoms, the key interactions typically observed are H···H, C···H, N···H, O···H, and halogen-involved contacts (e.g., Cl···H, Cl···O, Cl···Cl). scirp.orgresearchgate.net For instance, in one brominated pyridine derivative, H···H contacts accounted for 36.2% of all interactions, with C···H (21.6%), N···H (12.2%), and Br···H (10.8%) also being significant. researchgate.net

Given the structure of this compound, a Hirshfeld analysis would be expected to reveal the following key features:

H···H, Cl···H, and O···H contacts: These would likely represent a large percentage of the intermolecular interactions. nih.gov

Cl···O/O···Cl and Cl···N/N···Cl interactions: Contacts between the chlorine atoms and the electronegative atoms of the nitro group would be prominent, likely appearing as distinct red areas on the d_norm surface, indicating strong directive forces in the crystal packing. nih.gov

Cl···Cl contacts: Type I or Type II halogen-halogen interactions might also be present, contributing to the stability of the crystal lattice. mdpi.com

C-H···π interactions: The hydrogen atoms of the methyl group or the pyridine ring could interact with the π-system of an adjacent ring, further stabilizing the structure. scirp.org

The analysis would provide a quantitative breakdown of these non-covalent forces, offering a detailed picture of the supramolecular architecture.

Applications in the Synthesis of Biologically Active Compounds

Precursors for Pharmaceutical Intermediates

The functional groups of 2,6-dichloro-4-methyl-3-nitropyridine allow for its elaboration into sophisticated molecules, serving as foundational scaffolds for various therapeutic agents. nih.gov

The nitropyridine framework is a privileged structure in the design of kinase inhibitors, which are crucial in treating diseases driven by aberrant cell signaling, such as cancer and inflammatory disorders. nih.goved.ac.uk While direct synthesis examples using the 4-methyl substituted variant are specific, the general class of dichloronitropyridines is widely employed for this purpose. The synthetic strategy typically involves sequential substitution of the chloro groups and modification of the nitro group to build molecules that fit into the ATP-binding pocket of target kinases. nih.gov

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a key target in myeloproliferative neoplasms. rhhz.net Related chloromethyl-nitropyridine derivatives serve as precursors for potent JAK2 inhibitors by undergoing oxidation and subsequent amidation. nih.govresearchgate.net

GSK3 Inhibitors: Glycogen synthase kinase-3 (GSK3) is implicated in metabolic diseases, neurodegenerative disorders, and cancer. nih.govbiorxiv.org The closely related 2,6-dichloro-3-nitropyridine (B41883) is a key starting material for GSK3 inhibitors, where both chlorine atoms are successively replaced, and the nitro group is reduced and acylated to build the final complex molecule. nih.gov

p70S6Kβ Inhibitors: This kinase is involved in cell growth and proliferation, making it a target for cancer therapies. The scaffold of 2,6-dichloro-3-nitropyridine has been used to synthesize inhibitors for p70S6Kβ.

DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is critical for the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation therapy. nih.govbiorxiv.org Various nitropyridine and pyridopyrimidin-4-one structures have been developed as potent DNA-PK inhibitors. nih.govresearchgate.net

Table 1: Kinase Inhibitor Classes Derived from Related Nitropyridine Scaffolds

| Target Kinase | Precursor Class | General Synthetic Step |

|---|---|---|

| JAK2 | Chloromethyl-nitropyridines | Oxidation followed by nucleophilic substitution and amidation nih.govresearchgate.net |

| GSK3 | Dichloro-nitropyridines | Sequential substitution of chlorine atoms and nitro group reduction nih.govnih.gov |

| DNA-PK | Nitropyridines | Elaboration into quinolin-4-one and pyridopyrimidin-4-one structures nih.govresearchgate.net |

Fused heterocyclic systems derived from nitropyridines have been associated with anti-inflammatory properties. researchgate.netnih.gov The synthesis of potential anti-inflammatory agents has been achieved using related dichloronitropyridines as precursors. The process involves selective substitution of the chlorine atoms with different amines, followed by the reduction of the nitro group to an amine, which is a key intermediate for building target molecules designed to treat autoimmune diseases. nih.govresearchgate.net

Microtubules are essential for cell division, and agents that interfere with their dynamics are a cornerstone of cancer chemotherapy. nih.gov The 3-nitropyridine (B142982) scaffold is a component of novel microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govmdpi.com These compounds have been shown to induce cell cycle arrest and demonstrate potent anti-cancer effects in preclinical models. nih.gov While many structures can act as tubulin polymerization inhibitors, the development of nitropyridine-based agents represents a promising area of cancer research. nih.govmedkoo.com

Nitropyridines are considered valuable and readily available precursors for a diverse range of mono- and polynuclear heterocyclic systems with potential therapeutic activities. nih.govnih.gov The reactivity of this compound allows it to be a starting point for complex scaffolds. A primary transformation is the reduction of the nitro group to form 3-amino-2,6-dichloro-4-methylpyridine. This resulting aminopyridine is itself a versatile intermediate that can undergo further reactions, such as cyclizations and coupling reactions, to generate novel and unexplored heterocyclic frameworks for drug discovery. nih.gov

Intermediates for Agrochemical Development

The nitropyridine nucleus is a critical component in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.netnih.gov Pyridine-based pesticides are noted for their high efficacy and improved safety profiles. epa.gov

Pyridine (B92270) derivatives are well-established as insecticidal agents. researchgate.netnih.gov The synthesis of new insecticides has been accomplished using chloronitropyridines as a starting point. nih.gov For example, research into nitropyridyl-based ethers has yielded compounds with significant insecticidal activity against various agricultural pests. acs.org The strategic placement of the nitro group on the pyridine ring has been shown to be a critical factor in determining the insecticidal potency of the final compound. acs.org This highlights the utility of precursors like this compound in the rational design of new and effective crop protection agents.

Herbicidal Compound Derivatization

The structural framework of this compound makes it a significant precursor in the synthesis of agrochemicals, particularly herbicides. The reactivity of the chloro and nitro groups on the pyridine ring allows for a variety of chemical modifications, leading to the development of more complex molecules with desired herbicidal activity.

While direct derivatization of this compound into commercial herbicides is not extensively documented in publicly available research, its role as a key intermediate is evident from patent literature. For instance, the related compound 3-amino-2-chloro-4-methyl-pyridine, a valuable intermediate in the preparation of certain agrochemicals, can be synthesized from a nitropyridine precursor. This suggests a synthetic pathway where the nitro group of this compound is reduced to an amino group, which can then be further modified.

The general strategy for utilizing this compound in herbicide synthesis involves the selective substitution of its functional groups. The chlorine atoms, activated by the electron-withdrawing nitro group and the pyridine ring nitrogen, are susceptible to nucleophilic substitution. This allows for the introduction of various other functional moieties that are crucial for the herbicidal efficacy of the final product.

For example, a hypothetical derivatization pathway could involve the following steps:

Nucleophilic Substitution: One or both of the chlorine atoms can be replaced by reaction with nucleophiles such as alcohols, thiols, or amines. This step is crucial for introducing the specific side chains that interact with the biological target in the weed.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard chemical reducing agents. This amino group provides a new site for further chemical reactions, such as acylation or the formation of heterocyclic rings, which are common features in many herbicides.

Further Functionalization: The newly introduced functional groups can be further modified to fine-tune the molecule's properties, such as its solubility, stability, and target specificity.

This step-wise modification of the this compound scaffold allows chemists to systematically explore a wide range of chemical structures and identify those with optimal herbicidal activity. The presence of the methyl group at the 4-position can also influence the molecule's steric and electronic properties, potentially leading to improved efficacy or selectivity compared to its non-methylated analog.

Design and Synthesis of Functional Materials (Conceptual)

The unique electronic and structural characteristics of this compound make it an intriguing, albeit currently conceptual, building block for the design and synthesis of novel functional materials. The combination of a π-deficient pyridine ring, electron-withdrawing nitro and chloro groups, and an electron-donating methyl group creates a molecule with a distinct electronic profile that could be exploited in various material applications.

Conceptual Applications in Optoelectronic Materials:

The push-pull nature of the substituents on the pyridine ring (electron-donating methyl group vs. electron-withdrawing nitro and chloro groups) could impart interesting photophysical properties to materials derived from this compound. In theory, polymers or macrocycles incorporating this moiety could exhibit charge-transfer characteristics, which are desirable for applications in:

Non-linear Optics (NLO): The asymmetric charge distribution within the molecule could lead to a significant second-order NLO response, making materials derived from it potentially useful in frequency doubling or optical switching applications.

Organic Light-Emitting Diodes (OLEDs): By appropriately modifying the structure, for example, by replacing the chloro groups with fluorescent or phosphorescent chromophores, it might be possible to design new emissive materials for OLEDs. The pyridine core could also serve as an electron-transporting unit.

Organic Photovoltaics (OPVs): The electron-deficient nature of the this compound unit could make it a suitable component in acceptor materials for organic solar cells.

Conceptual Applications in Porous Materials and Sensors:

The rigid structure of the pyridine ring and the potential for directed intermolecular interactions (e.g., halogen bonding, π-π stacking) could be utilized in the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). Such materials could have applications in:

Gas Storage and Separation: The pores within the material could be tailored to selectively adsorb certain gases.

Chemical Sensing: The electronic properties of the material could be modulated by the presence of specific analytes, leading to a detectable signal (e.g., a change in color or fluorescence). The nitro group, in particular, is known to be a good quencher of fluorescence, a property that can be exploited in "turn-on" fluorescent sensors.

Synthesis of Conceptual Functional Materials:

The synthesis of such functional materials would likely involve polymerization or cross-linking reactions that leverage the reactivity of the chlorine atoms. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be used to link this compound units together or to other aromatic building blocks to create conjugated polymers.

While the practical realization of these concepts remains to be explored, the fundamental structure of this compound provides a rich platform for the creative design of next-generation functional materials. Future research in this area would involve computational modeling to predict the properties of hypothetical materials, followed by the development of synthetic routes to produce and test these novel compounds.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The current synthesis of related dichloronitropyridines often involves traditional methods that utilize harsh reagents and conditions, such as fuming nitric acid, oleum (B3057394), or phosphorus oxychloride. google.comchemicalbook.com A significant area for future research is the development of more sustainable and efficient synthetic routes to 2,6-dichloro-4-methyl-3-nitropyridine.

Key areas of focus should include:

Green Chemistry Approaches: Investigating the use of less hazardous reagents and solvent systems. This could involve exploring solid acid catalysts for nitration or alternative chlorinating agents that are more environmentally benign than phosphorus oxychloride.

Catalytic Methods: Developing novel catalytic systems, potentially involving transition metals, to facilitate the chlorination and nitration of the pyridine (B92270) ring with higher selectivity and efficiency, thereby reducing waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers improved safety, better heat and mass transfer, and the potential for higher yields and purity compared to batch processes. This would be particularly advantageous for managing the exothermic nature of nitration reactions.

Alternative Starting Materials: A patented method describes a multi-step synthesis starting from 2-nitroacetate and 2-halogenated acrylate, avoiding the direct nitration of a pyridine ring with concentrated acids. google.com Further exploration of this and other pathways starting from more readily available and less toxic precursors is warranted.

Table 1: Comparison of Synthetic Methodologies for Dichloronitropyridine Synthesis

| Method | Typical Reagents | Potential Drawbacks | Areas for Improvement |

|---|---|---|---|

| Classical Nitration/Chlorination | Fuming HNO₃/H₂SO₄, POCl₃ | Harsh conditions, hazardous waste, low yields | Green reagents, catalytic systems |

| Multi-step Synthesis from Acyclic Precursors | 2-nitroacetate, 2-halogenated acrylate, chlorinated reagent | Multiple steps, potential for lower overall yield | Process optimization, one-pot procedures |

| Proposed Flow Chemistry | Standard reagents in a microreactor | Initial setup cost | Enhanced safety, higher throughput, improved control |

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms (C2 and C6). The nitro group strongly activates these positions, making them susceptible to attack by various nucleophiles. stackexchange.com While this is a well-utilized reaction pathway, other avenues of reactivity remain under-explored.

Future research should investigate:

Regioselectivity of SNAr: A systematic study of SNAr reactions with a wide array of N-, O-, S-, and C-based nucleophiles is needed. While the nitro group activates both the C2 and C6 positions, the inductive effect makes the C2 position (ortho to the nitro group) more electron-deficient and often the site of kinetic attack. stackexchange.com Research into how reaction conditions (solvent, temperature, catalyst) can be tuned to control the regioselectivity and favor either the kinetic (C2) or thermodynamic (C6) product would greatly enhance the synthetic utility of this intermediate.

Reactions of the Nitro Group: The transformation of the nitro group into other functional groups (e.g., amino, nitroso, azoxy) after initial SNAr reactions could lead to a diverse range of novel heterocyclic compounds. The reduction of the nitro group to an amine, for instance, would provide a key handle for further functionalization, such as diazotization or amide coupling.

Reactions of the Methyl Group: The acidity of the methyl group at the C4 position can be exploited. mdpi.com Deprotonation could generate a nucleophilic center, allowing for condensation reactions with aldehydes or other electrophiles to build more complex molecular scaffolds. mdpi.com

Metal-Catalyzed Cross-Coupling: Exploring Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-Cl bonds could provide efficient methods for forming carbon-carbon and carbon-heteroatom bonds, a staple of modern organic synthesis.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Applying advanced computational modeling to this compound can accelerate the discovery of new reactions and optimize existing ones.

Future computational studies could focus on:

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. mdpi.com This allows for the calculation of properties like electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), which can predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed regioselectivity in SNAr reactions. stackexchange.commdpi.com

Modeling Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for various transformations. mdpi.com This is particularly valuable for understanding the factors that control regioselectivity and for designing catalysts that can lower activation barriers and favor a desired product. For instance, modeling the rotational barrier of the nitro group can provide insight into its steric and electronic effects on adjacent reaction sites. mdpi.com

Virtual Screening of Reactants and Catalysts: Before extensive experimental work, computational models can be used to perform virtual screens of different nucleophiles or catalysts. This can help prioritize experiments by identifying reactant/catalyst combinations that are most likely to yield the desired outcome, saving time and resources.

Targeted Synthesis of High-Value Biologically Active Molecules

This compound is a known precursor for imidazolopyridine derivatives used as agricultural fungicides and insecticides. chemicalbook.com This established biological relevance provides a strong foundation for targeted synthesis of new, high-value analogues. The pyridine nucleus is a common feature in many biologically active compounds. nih.govresearchgate.net

Future synthetic campaigns should target:

Novel Agrochemicals: By systematically replacing the chlorine atoms with various functional groups, novel fungicides and insecticides with potentially improved efficacy, a broader spectrum of activity, or a more favorable environmental profile could be developed.

Pharmaceutical Intermediates: Fused heterocycles containing a nitropyridine system have been associated with various medicinal activities, including antiviral and anti-inflammatory profiles. researchgate.net Derivatives of this compound could serve as key intermediates for synthesizing novel pharmaceutical candidates.

Inhibitors of Protein Aggregation: Disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease. nih.gov The scaffold of this compound could be elaborated to design new molecules for this therapeutic application.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

To rationally design more potent and selective biologically active molecules, a thorough understanding of the structure-activity relationship (SAR) is essential. Starting from the this compound core, systematic modifications can be made to probe how different structural features influence biological activity.